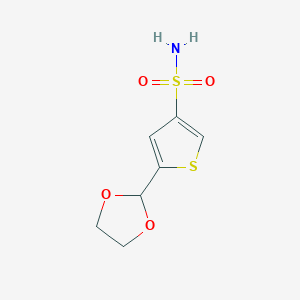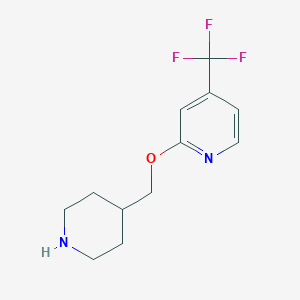
2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine” is a complex organic molecule that contains a pyridine ring, a piperidine ring, a methoxy group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the pyridine and piperidine rings, as well as the positions of the methoxy and trifluoromethyl groups .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group . The presence of these groups could potentially make the compound more reactive towards electrophilic or nucleophilic reagents, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present . For example, the presence of the polar methoxy and trifluoromethyl groups could potentially increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of related compounds, such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, has been documented, showcasing methods for preparing intermediates of pharmaceutical importance through successive chlorination and condensation processes (Shen Li, 2012). Additionally, research on sulfonamides as terminators in cationic cyclizations highlights the reactivity of similar structures in forming pyrrolidines and piperidines, emphasizing the efficiency of polycyclic system formations (Charlotte M. Haskins & D. Knight, 2002).
Quantum Chemical and Molecular Dynamic Studies
Studies on piperidine derivatives have demonstrated their effectiveness in corrosion inhibition of iron, utilizing quantum chemical calculations and molecular dynamics simulations to predict inhibition efficiencies. These derivatives showcase significant potential in protecting metal surfaces against corrosion, offering insights into the design of more efficient corrosion inhibitors (S. Kaya et al., 2016).
Optoelectronic and Magnetic Properties
Research into radical cation salts containing poly(beta-diketonate) rare earth complexes, involving derivatives of pyridine, has revealed fascinating optoelectronic and magnetic properties. These studies provide a foundation for developing new materials with potential applications in electronics and photonics, highlighting the compound's versatility in materials science (F. Pointillart et al., 2009).
Development of Water-Soluble Antagonists
In medicinal chemistry, the modification of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus with piperidinyl groups has led to the development of water-soluble human A₃ adenosine receptor antagonists. This advancement demonstrates the compound's applicability in enhancing the solubility and therapeutic potential of pharmaceutical agents (P. Baraldi et al., 2012).
Future Directions
properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)10-3-6-17-11(7-10)18-8-9-1-4-16-5-2-9/h3,6-7,9,16H,1-2,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNITGCGMNBAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

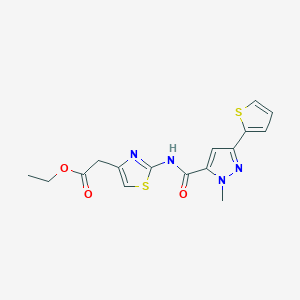
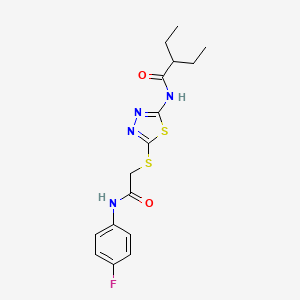
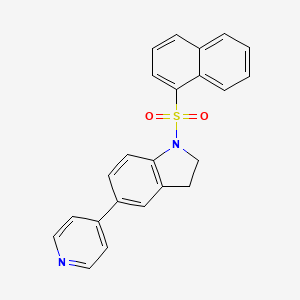
![3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2819716.png)


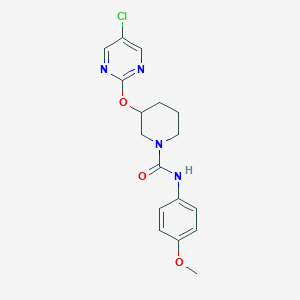
![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2819722.png)
![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)
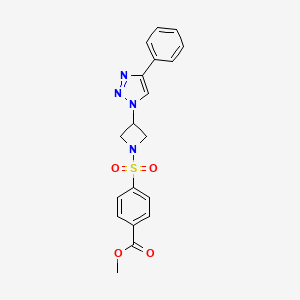
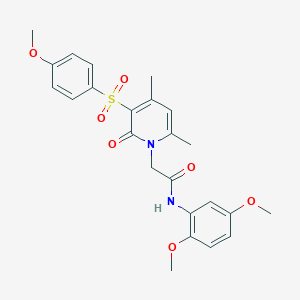
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)
![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)
